![molecular formula C24H48O3 B12559585 3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol CAS No. 149198-64-1](/img/structure/B12559585.png)
3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol is an organic compound that features both long-chain alkyl and allyl ether functionalities. Compounds of this nature are often studied for their surfactant properties, potential biological activities, and applications in materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol typically involves the following steps:
Etherification: The prop-2-en-1-yl group can be introduced via etherification, where the hydroxyl group of the intermediate reacts with prop-2-en-1-ol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl ether group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the allyl group, converting it to a saturated ether.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, potentially replacing the alkyl or allyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ethers.
Substitution: Thiol or amine-substituted ethers.
Applications De Recherche Scientifique
Chemistry
Surfactants: Due to its amphiphilic nature, the compound can be used as a surfactant in emulsions and detergents.
Polymer Science: It can be incorporated into polymer matrices to modify surface properties.
Biology and Medicine
Drug Delivery: The compound’s ability to form micelles can be exploited for drug delivery systems.
Antimicrobial Agents: Potential antimicrobial properties due to the presence of long alkyl chains.
Industry
Lubricants: Used as additives in lubricants to enhance performance.
Cosmetics: Incorporated into formulations for skin and hair care products.
Mécanisme D'action
The mechanism of action for 3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol depends on its application:
Surfactants: It reduces surface tension by aligning at the interface of water and oil phases.
Drug Delivery: Forms micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Antimicrobial: Disrupts microbial cell membranes due to its amphiphilic structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Octadecyloxy)-2-hydroxypropan-1-ol: Lacks the allyl group, potentially less reactive.
3-(Hexadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol: Shorter alkyl chain, possibly different surfactant properties.
3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]ethanol: Different backbone, may affect physical properties.
Uniqueness
3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol is unique due to its combination of a long alkyl chain and an allyl ether group, providing a balance of hydrophobic and reactive functionalities.
Propriétés
Numéro CAS |
149198-64-1 |
|---|---|
Formule moléculaire |
C24H48O3 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
3-octadecoxy-2-prop-2-enoxypropan-1-ol |
InChI |
InChI=1S/C24H48O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-26-23-24(22-25)27-20-4-2/h4,24-25H,2-3,5-23H2,1H3 |
Clé InChI |
XGTRSVZOBFUHRE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)


![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)

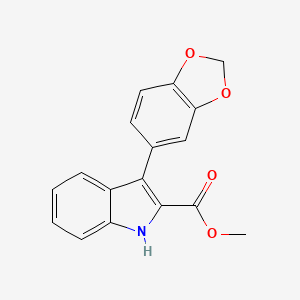
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
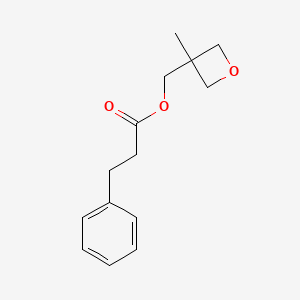
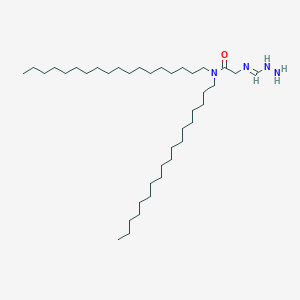
![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)
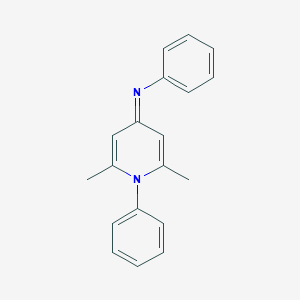
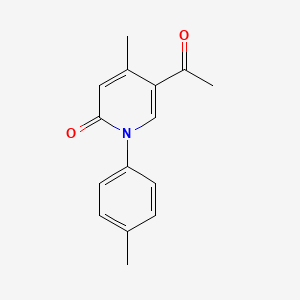
silane](/img/structure/B12559580.png)
